molecular formula C26H27N3O4 B10899931 N-(3,4-dimethylphenyl)-2-(2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide

Cat. No.: B10899931
M. Wt: 445.5 g/mol
InChI Key: PXQCFYCCXPRUHT-JVWAILMASA-N
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Description

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-phenylacetylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Coupling with the phenoxyacetic acid derivative: The hydrazone intermediate is then coupled with a phenoxyacetic acid derivative under basic conditions to form the desired product.

    Final purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N1-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~1~-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE shares similarities with other hydrazone derivatives and phenoxyacetic acid derivatives.
  • Compounds such as N1-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE may have similar chemical properties and reactivity.

Uniqueness

  • The unique combination of functional groups in N1-(3,4-DIMETHYLPHENYL)-2-(2-METHOXY-4-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE contributes to its distinct chemical behavior and potential applications.
  • Its specific molecular structure may confer unique biological activity or reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C26H27N3O4/c1-18-9-11-22(13-19(18)2)28-26(31)17-33-23-12-10-21(14-24(23)32-3)16-27-29-25(30)15-20-7-5-4-6-8-20/h4-14,16H,15,17H2,1-3H3,(H,28,31)(H,29,30)/b27-16+

InChI Key

PXQCFYCCXPRUHT-JVWAILMASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OC)C

Origin of Product

United States

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